molecular formula C8H6F3NO2 B1265434 2-Amino-4-(trifluoromethyl)benzoic acid CAS No. 402-13-1

2-Amino-4-(trifluoromethyl)benzoic acid

Cat. No.: B1265434
CAS No.: 402-13-1
M. Wt: 205.13 g/mol
InChI Key: NQTLZJODEOHALT-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the fourth position on a benzoic acid ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-amino-4-nitrobenzoic acid with trifluoromethanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison: 2-Amino-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzoic acid ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, which can influence its reactivity in various chemical reactions .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLZJODEOHALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193191
Record name 4-(Trifluoromethyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-13-1
Record name 2-Amino-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)anthranilic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a 100 mL flask containing 2-nitro-4-(trifluoromethyl)benzoic acid (940.5 mg, 4 mmol) in 30 mL MeOH was added 100 mg of 10% Pd on charcoal After flushing with hydrogen three times, the reaction mixture was agitated under hydrogen atmosphere for 2 h. The mixture was filtered through a plug of Celite, and the filtrate was concentrated to afford 2-amino-4-(trifluoromethyl)benzoic acid (740 mg, 3.6 mmol, 90%).
Quantity
940.5 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 g of 2-nitro-4-trifluoromethylbenzoic acid (1.06 mol) were dissolved in 1 l of EtOH and 7.5 g of Pd/C (5%) were added. The mixture was hydrogenated under 1-2.5 bar of hydrogen pressure. During the hydrogen uptake, the temperature rose temporarily from 10° C. to 104° C. After 2 h, the hydrogen uptake was complete. Subsequently, the catalyst was filtered off and the solvent was removed under reduced pressure to obtain 215 g (99%) of a pale yellow solid, mp 174-176° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 g
Type
catalyst
Reaction Step Five
Yield
99%

Synthesis routes and methods III

Procedure details

A mixture of 2-nitro-4-(trifluoromethyl)benzoic acid (646 g, 2.75 mol) and 10% palladium on carbon (50% in water, 71 g) in MeOH (3.6 L) was allowed to stir at rt under an atmosphere of H2 (15 psi). After 3 h, TLC (DCM:MeOH 10:1) showed no remaining starting material. The mixture was filtered and the filtrate was concentrated to give 2-amino-4-(trifluoromethyl)benzoic acid (520 g, 92%) as a white solid.
Quantity
646 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
catalyst
Reaction Step One
Name
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4-(trifluoromethyl)benzoic acid in the analysis of Teriflunomide?

A1: this compound serves as an internal standard in the HPLC-MS/MS method developed for analyzing Teriflunomide and its metabolite in human plasma and urine []. Internal standards are crucial for accurate quantification in analytical chemistry as they help correct for variations during sample preparation and analysis.

Q2: Could you elaborate on the analytical technique mentioned in the paper and its advantages for this specific analysis?

A2: The research utilized a technique called High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) []. This method is highly sensitive and specific, making it ideal for quantifying drugs and metabolites in complex biological samples like plasma and urine. The use of tandem mass spectrometry allows for the selection and detection of specific ion transitions, minimizing interference from other components in the sample and ensuring accurate measurement of Teriflunomide and its metabolite.

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